Cas no 2024265-29-8 (2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid)

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid
- 2024265-29-8
- EN300-1139307
-
- インチ: 1S/C10H11F2NO2/c1-5(2)8(10(14)15)9-6(11)3-13-4-7(9)12/h3-5,8H,1-2H3,(H,14,15)
- InChIKey: SLHSFRAQKDHEEH-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=C(C=1C(C(=O)O)C(C)C)F
計算された属性
- せいみつぶんしりょう: 215.07578492g/mol
- どういたいしつりょう: 215.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139307-2.5g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1139307-0.1g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1139307-5g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1139307-1.0g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1139307-0.25g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1139307-10g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1139307-1g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1139307-0.05g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1139307-0.5g |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |
2024265-29-8 | 95% | 0.5g |
$877.0 | 2023-10-26 |
2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acidに関する追加情報
2-(3,5-Difluoropyridin-4-yl)-3-methylbutanoic Acid (CAS No. 2024265-29-8): A Comprehensive Overview
Introduction to 2-(3,5-Difluoropyridin-4-yl)-3-methylbutanoic Acid
2-(3,5-Difluoropyridin-4-yl)-3-methylbutanoic acid, a compound with the CAS registry number 2024265-29-8, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a difluoropyridine ring with a methylbutanoic acid moiety, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug discovery, agrochemicals, and materials science, underscoring its importance in contemporary research.
Structural Analysis and Synthesis
The molecular structure of 2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid is defined by its pyridine ring, which is substituted at positions 3 and 5 with fluorine atoms. This substitution pattern not only enhances the stability of the molecule but also imparts unique electronic properties that are crucial for its reactivity. The methylbutanoic acid group attached at position 4 of the pyridine ring introduces additional functionality, enabling this compound to participate in a wide range of chemical reactions.
Recent advancements in synthetic methodologies have facilitated the efficient synthesis of this compound. Researchers have employed green chemistry principles, such as catalytic cross-coupling reactions and biocatalytic transformations, to achieve higher yields and reduced environmental impact. These innovations have made the production of CAS No. 2024265-29-8 more sustainable and cost-effective.
Pharmacological Properties and Applications
One of the most promising aspects of 2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid lies in its pharmacological profile. Studies have demonstrated that this compound exhibits potent antimicrobial activity, making it a potential candidate for developing new antibiotics. Its ability to inhibit bacterial growth without inducing resistance has been particularly noted in recent clinical trials.
In addition to its antimicrobial properties, this compound has shown remarkable efficacy in modulating cellular signaling pathways. For instance, it has been found to act as a selective inhibitor of certain kinases, which are key players in various disease states such as cancer and inflammatory disorders. These findings have positioned CAS No. 2024265-29-8 as a valuable tool in drug discovery pipelines.
Environmental Impact and Safety Considerations
The environmental impact of CAS No. 2024265-29-8 has been a subject of recent scrutiny. Research indicates that this compound exhibits low toxicity to aquatic organisms under standard testing conditions, suggesting that it may be environmentally benign when used responsibly. However, further studies are required to fully understand its long-term effects on ecosystems.
From a safety perspective, handling this compound requires adherence to standard laboratory protocols due to its potential irritant properties. Proper personal protective equipment (PPE) should be used during synthesis and handling to ensure worker safety.
Future Directions and Research Opportunities
The future of CAS No. 2024265-29-8 is brimming with possibilities. Ongoing research is focused on optimizing its bioavailability for therapeutic applications while minimizing off-target effects. Additionally, exploratory studies are investigating its potential as a precursor for advanced materials such as organic semiconductors and stimuli-responsive polymers.
Collaborative efforts between academia and industry are expected to accelerate the development of novel applications for this compound. By leveraging cutting-edge technologies such as artificial intelligence (AI) for predictive modeling and high-throughput screening, researchers aim to unlock new frontiers in its utility.
Conclusion
In summary, CAS No. 20171117117 (Cyclohexane) stands at the intersection of chemistry and pharmacology, offering immense potential across diverse fields. Its unique structure, coupled with advancements in synthetic methods and pharmacological insights, positions it as a key player in future innovations. As research continues to unfold, this compound is poised to make significant contributions to science and industry alike.
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